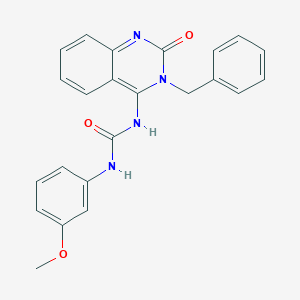
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative and Antimicrobial Activity
- Antiproliferative Effects : Urea derivatives, including structures similar to the queried compound, have shown antiproliferative effects against various cancer cell lines. For instance, urea derivatives with hydroxy groups or halogen atoms displayed moderate antiproliferative activity, particularly against breast carcinoma MCF-7 cell line. Certain bis-urea derivatives exhibited strong selectivity towards this cell line as well (Perković et al., 2016).
- Antimicrobial Effects : Some urea derivatives also showed antimicrobial properties. For example, a compound with a similar structure demonstrated significant antimicrobial activity in vitro (Minegishi et al., 2015).
Antagonistic Properties on Receptors
- Adenosine Receptor Affinity : Quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors. These compounds, including N-phenyl-N'-quinazolin-4-ylurea derivatives, demonstrated high affinity for the adenosine A(3) receptor, suggesting potential for therapeutic application (Muijlwijk-Koezen et al., 2000).
Inhibitory Effects on Enzymes
- Acetylcholinesterase Inhibition : Isomeric compounds containing benzazecines, similar in structure to the queried compound, have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial in the treatment of Alzheimer's disease (Titov et al., 2022).
Neurological Applications
- Dopamine Antagonist Properties : Certain tetrahydroisoquinolines, structurally related to quinazolines, have been synthesized and identified as dopamine antagonists. While their in vivo efficacy as antipsychotic agents remains under investigation, this highlights the potential neurological applications of related compounds (Ellefson et al., 1980).
Miscellaneous Applications
- Diuretic and Antihypertensive Agents : Quinazoline derivatives have been explored for their potential as diuretic and antihypertensive agents. This indicates a broader application of similar compounds in cardiovascular health (Rahman et al., 2014).
- Tubulin Polymerization Inhibition : Certain indenopyrazoles, related in structure to quinazolines, were identified as inhibitors of tubulin polymerization, a key process in cancer cell division. This suggests potential anticancer applications for similar compounds (Minegishi et al., 2015).
Propiedades
IUPAC Name |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-30-18-11-7-10-17(14-18)24-22(28)26-21-19-12-5-6-13-20(19)25-23(29)27(21)15-16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCBGOGZJZBGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
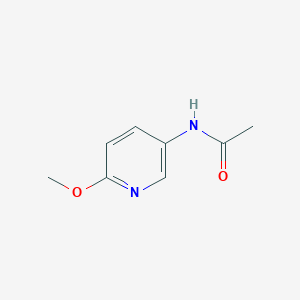
![N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide](/img/structure/B2995462.png)
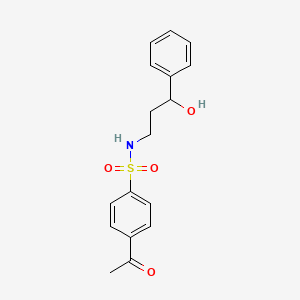
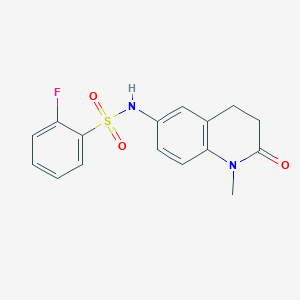
![3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995466.png)
![N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2995467.png)
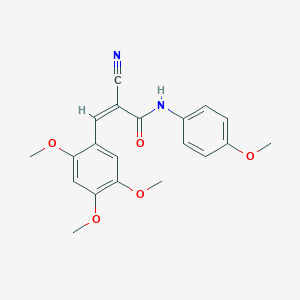
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide](/img/structure/B2995471.png)

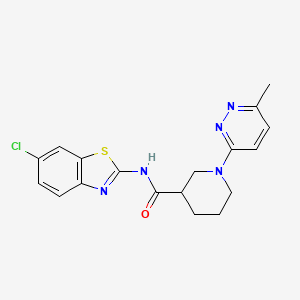

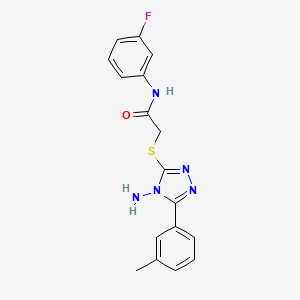
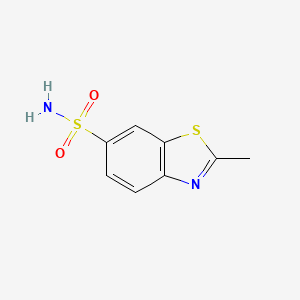
![2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2995483.png)
